5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClFN2O2S and a molecular weight of 212.63 g/mol It is characterized by the presence of a pyrazole ring substituted with fluorine, methyl, and sulfonyl chloride groups
Preparation Methods
The synthesis of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar compounds to 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride include:
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride: Contains a carbonyl chloride group instead of a sulfonyl chloride group, leading to different reactivity and applications.
5-Fluoro-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A more complex derivative with additional aromatic substitutions, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-1,3-dimethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFN2O2S/c1-3-4(12(6,10)11)5(7)9(2)8-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCXSJDLHKJJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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